4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one
CAS No.: 651030-24-9
Cat. No.: VC15887176
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651030-24-9 |
|---|---|
| Molecular Formula | C16H16N2O2S |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 4-[5-[(dimethylamino)methyl]thiophen-2-yl]-5-hydroxy-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C16H16N2O2S/c1-18(2)9-10-6-7-14(21-10)12-8-17-16(20)11-4-3-5-13(19)15(11)12/h3-8,19H,9H2,1-2H3,(H,17,20) |
| Standard InChI Key | FLGDLZPGAWCJLY-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=CC=C(S1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Introduction
4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound belonging to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry research. The presence of a thiophene group and a dimethylamino substituent in this compound contributes to its unique properties and potential applications in pharmaceuticals.
Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the compound's structure and confirming its purity. These techniques provide detailed information about the molecular structure and functional groups present.
Synthesis Methods
The synthesis of 4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. Common methods include:
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Condensation Reactions: Involving the reaction of appropriate precursors to form the isoquinoline core.
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Cross-Coupling Reactions: Used to attach the thiophene ring to the isoquinoline core.
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Alkylation Reactions: For introducing the dimethylamino group.
Optimization of reaction conditions, such as temperature, solvents, and catalysts, is crucial for achieving high yields and purity.
Biological Activities and Potential Applications
Isoquinoline derivatives, including 4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one, are known for their diverse biological activities. These compounds can exhibit anticancer, anti-inflammatory, and antimicrobial properties, among others. The specific biological activity of this compound would depend on its interaction with biological targets, which can be assessed through pharmacological studies.
Potential Applications
| Application | Description |
|---|---|
| Pharmaceuticals | Potential use in drug development due to its unique structural features and biological activities. |
| Research Tool | Useful in studying biological pathways and mechanisms related to isoquinoline derivatives. |
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